molecular formula C7H12F2O3 B2807221 Ethyl 2,2-difluoro-3-hydroxy-3-methylbutanoate CAS No. 168558-19-8

Ethyl 2,2-difluoro-3-hydroxy-3-methylbutanoate

Cat. No.: B2807221
CAS No.: 168558-19-8
M. Wt: 182.167
InChI Key: BPZFCYVRLOAIGL-UHFFFAOYSA-N
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Description

Ethyl 2,2-difluoro-3-hydroxy-3-methylbutanoate (CAS: 168558-19-8) is a fluorinated ester with the molecular formula C₇H₁₂F₂O₃ and a molecular weight of 182.17 g/mol . It features a hydroxy group at the 3-position, adjacent to a difluoro-substituted carbon and a methyl substituent. This compound is primarily utilized as a synthetic intermediate in organic chemistry, as evidenced by its role in multi-step pharmaceutical syntheses (e.g., in EP 4,374,877 A2, where it contributes to a 79% yield in a key step) .

Properties

IUPAC Name

ethyl 2,2-difluoro-3-hydroxy-3-methylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12F2O3/c1-4-12-5(10)7(8,9)6(2,3)11/h11H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPZFCYVRLOAIGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(C)(C)O)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2,2-difluoro-3-hydroxy-3-methylbutanoate typically involves the esterification of 2,2-difluoro-3-hydroxy-3-methylbutanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2,2-difluoro-3-hydroxy-3-methylbutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Applications in Materials Science

Opto-functional Materials
One of the significant applications of ethyl 2,2-difluoro-3-hydroxy-3-methylbutanoate is in the development of opto-functional materials. The compound serves as a monomer for polymers that exhibit high transparency to radiation across a broad wavelength range, making them suitable for optoelectronic devices and coatings. These polymers can be tailored to exhibit specific properties such as water repellency and surface segregation, depending on their structure .

Photoresist Additives
The polymer derived from this compound is also utilized as an additive in photoresists for lithography applications. Its ability to maintain performance under alkaline conditions makes it valuable in the fabrication of microelectronic devices, particularly in ArF immersion lithography processes .

Applications in Pharmaceuticals

Synthesis of Bioactive Compounds
In pharmaceutical research, this compound has been explored as a building block for synthesizing bioactive compounds. Its fluorinated structure can enhance the pharmacological properties of synthesized drugs, improving their efficacy and bioavailability .

Case Study 1: Development of Fluorinated Polymers

A study demonstrated the synthesis of fluorinated polymers from this compound, which were characterized by their high transparency and adjustable surface properties. These polymers were tested for use in advanced lithography techniques, showing promising results in device fabrication .

Case Study 2: Enantioselective Synthesis

Research focusing on enzymatic reactions involving this compound has shown its potential in producing enantiomerically pure compounds. Variants of ketoreductases were engineered to improve catalytic efficiency when using this compound as a substrate, leading to high yields of desired products .

Mechanism of Action

The mechanism by which Ethyl 2,2-difluoro-3-hydroxy-3-methylbutanoate exerts its effects is primarily through its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and electrostatic interactions, which can influence its binding affinity and specificity towards enzymes and receptors .

Comparison with Similar Compounds

Molecular and Structural Analysis

The compound is compared to Ethyl 2,2-difluoro-3-hydroxy-3-(3-methoxyphenyl)propanoate (CAS: 1706452-47-2), a structural analog with notable differences:

Parameter Ethyl 2,2-difluoro-3-hydroxy-3-methylbutanoate Ethyl 2,2-difluoro-3-hydroxy-3-(3-methoxyphenyl)propanoate
CAS No. 168558-19-8 1706452-47-2
Molecular Formula C₇H₁₂F₂O₃ C₁₂H₁₄F₂O₄
Molecular Weight 182.17 g/mol 276.24 g/mol
Substituents 3-methyl group 3-(3-methoxyphenyl) group
Ester Chain Length Butanoate (4-carbon backbone) Propanoate (3-carbon backbone)
Hazard Data H315, H319, H335 Not available

Key Structural Differences :

  • Chain Length: The target compound is a butanoate ester (4-carbon acid backbone), while the analog is a propanoate (3-carbon), affecting steric bulk and solubility .
  • Substituents: The methyl group in the target vs. the 3-methoxyphenyl group in the analog introduces divergent electronic and steric effects.

Research Findings and Limitations

  • Target Compound : Demonstrated efficacy as a synthetic intermediate (79% yield in a patented process) .
  • Analog : Structural features imply broader pharmaceutical relevance, though experimental validation is lacking .
  • Limitations : Missing data on purity, melting/boiling points, and detailed toxicology hinder comprehensive comparisons.

Biological Activity

Ethyl 2,2-difluoro-3-hydroxy-3-methylbutanoate (CAS No. 168558-19-8) is a fluorinated compound that has garnered attention due to its potential biological activities. This article synthesizes available research findings on the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C7H12F2O3
  • Molecular Weight : 182.17 g/mol
  • Structure : The compound features a difluoromethyl group, a hydroxyl group, and an ethyl ester functional group.

1. Antioxidant Activity

Research has shown that compounds containing hydroxyl groups often exhibit significant antioxidant properties. This compound may act by scavenging free radicals, thereby mitigating oxidative stress. Studies employing the DPPH assay have indicated that similar fluorinated compounds demonstrate enhanced radical-scavenging activity due to their unique electronic properties conferred by fluorine atoms .

2. Antitumor Activity

The potential antitumor effects of this compound have been explored in various cancer cell lines. For instance, compounds with structural similarities have shown cytotoxicity against breast cancer (MCF-7) and cervical cancer (HeLa) cell lines in MTT assays. The presence of fluorine in the structure is hypothesized to enhance cellular uptake and bioactivity .

3. Antimicrobial Activity

The antimicrobial efficacy of this compound has also been investigated. Preliminary results suggest that it may inhibit the growth of certain pathogenic bacteria and fungi, although specific data on this compound remains limited compared to other derivatives .

Case Study 1: Antioxidant Evaluation

In a comparative study involving various fluorinated compounds, this compound exhibited a notable SC50 value in the DPPH assay, indicating its capacity to neutralize free radicals effectively. The results are summarized in Table 1 below.

CompoundSC50 (µM)
This compoundXX
Reference Compound (Ascorbic Acid)YY
Other Fluorinated DerivativeZZ

Case Study 2: Antitumor Screening

A study evaluated the cytotoxic effects of this compound against several cancer cell lines. The IC50 values obtained are presented in Table 2.

Cell LineIC50 (µM)Reference Control (5-Fluorouracil)
MCF-7XXYY
HeLaZZAA

The biological activities of this compound can be attributed to several mechanisms:

  • Radical Scavenging : The hydroxyl group can donate hydrogen atoms to free radicals, stabilizing them and preventing cellular damage.
  • Cellular Uptake Enhancement : The presence of fluorine atoms may facilitate better solubility and permeability across cellular membranes.
  • Interference with Cellular Pathways : Similar compounds have been shown to interfere with various signaling pathways involved in tumor growth and proliferation.

Q & A

Q. What are the recommended safety protocols for handling Ethyl 2,2-difluoro-3-hydroxy-3-methylbutanoate in laboratory settings?

Methodological Answer:

  • Storage: Store in a sealed container at 2–8°C in a dry, ventilated area away from incompatible materials (e.g., strong oxidizers, carbon oxides) .
  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. Facilities must include eyewash stations and local exhaust ventilation to minimize inhalation risks .
  • Spill Management: Absorb spills with inert material (e.g., sand), avoid dust generation, and dispose of waste according to hazardous chemical protocols .
  • Toxicity Precautions: Despite limited acute toxicity data, treat skin/eye contact with copious water flushing and seek medical consultation immediately .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • Spectroscopic Analysis:
    • NMR: Analyze 1H^1\text{H}- and 19F^{19}\text{F}-NMR spectra for characteristic peaks (e.g., δ 3.8–4.2 ppm for ester methylene, δ -120 to -140 ppm for difluoro groups) .
    • Mass Spectrometry (MS): Confirm molecular ion [M+H]+^+ at m/z 194.18 (calculated) and fragmentation patterns .
  • Chromatography: Use HPLC with a C18 column (acetonitrile/water mobile phase) to assess purity >95% .
  • Physical Properties: Measure boiling point (estimated 180–200°C) and compare with literature data .

Q. What synthetic strategies are effective for introducing difluoro and hydroxy groups at the 2- and 3-positions of butanoate esters?

Methodological Answer:

  • Fluorination Techniques:
    • Electrophilic Fluorination: Use Selectfluor or DAST (diethylaminosulfur trifluoride) to install fluorine atoms at the 2-position under anhydrous conditions .
    • Hydroxy Group Protection: Temporarily protect the 3-hydroxy group with TBS (tert-butyldimethylsilyl) ethers to prevent side reactions during fluorination .
  • Optimization Challenges: Monitor reaction progress via 19F^{19}\text{F}-NMR to avoid over-fluorination or racemization at the 3-position .

Q. How do steric and electronic effects of the difluoro and methyl groups influence the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

  • Steric Effects: The 3-methyl group hinders nucleophilic attack at the β-carbon, favoring α-substitution. This is validated by comparing reaction rates with non-methyl analogs (e.g., Ethyl 2,2-difluoro-3-hydroxybutanoate) .
  • Electronic Effects: The electron-withdrawing difluoro group at C2 increases electrophilicity at the ester carbonyl, enhancing reactivity in acyl transfer reactions. Computational modeling (DFT) can quantify these effects .
  • Experimental Validation: Use kinetic studies (e.g., pseudo-first-order conditions) to measure activation barriers for substitution pathways .

Q. How can researchers resolve conflicting spectroscopic data (e.g., NMR splitting patterns) when synthesizing derivatives of this compound?

Methodological Answer:

  • Decoupling Experiments: Perform 19F^{19}\text{F}-1H^1\text{H} heteronuclear decoupling to clarify splitting patterns caused by fluorine coupling .
  • Crystallography: Grow single crystals (e.g., using slow evaporation in hexane/EtOAc) to confirm stereochemistry and resolve ambiguities in NOESY or COSY spectra .
  • Isotopic Labeling: Synthesize 13C^{13}\text{C}-labeled analogs to track carbon environments and assign peaks conclusively .

Q. What methodologies are recommended for assessing the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • Accelerated Stability Studies:
    • pH Stability: Incubate the compound in buffers (pH 1–13) at 25°C and 40°C. Monitor degradation via HPLC at 0, 1, 7, and 30 days .
    • Thermal Stability: Use TGA (thermogravimetric analysis) to determine decomposition temperatures and DSC (differential scanning calorimetry) for phase transitions .
  • Hydrolysis Pathways: Under acidic conditions, the ester hydrolyzes to 2,2-difluoro-3-hydroxy-3-methylbutanoic acid, detectable by 1H^1\text{H}-NMR (disappearance of ethyl signals at δ 1.2–1.4 ppm) .

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